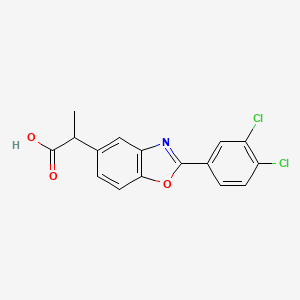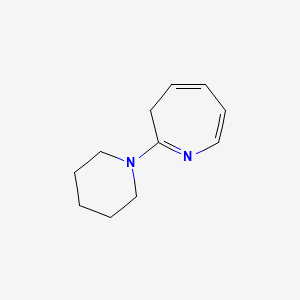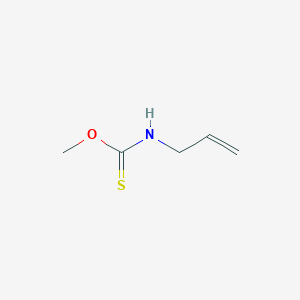
(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its unique stereochemistry, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexane derivative.
Functional Group Introduction: Introduction of the thiol group can be achieved through nucleophilic substitution reactions.
Stereochemical Control: Ensuring the correct stereochemistry is crucial and may involve chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol.
Substitution: Thiols can undergo nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation: Disulfides.
Reduction: Regeneration of thiols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiols can act as ligands in metal-catalyzed reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Thiols can inhibit enzymes by binding to active site cysteine residues.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting thiol-sensitive pathways.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: Lacks the methyl and isopropyl groups.
2-Methyl-2-propanethiol: Contains a different carbon skeleton.
(1R,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol: Different stereochemistry.
Uniqueness
(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
53273-24-8 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
GIBAZODYJIQFGD-UTLUCORTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)S)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)S)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)

![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)


![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
